(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
“(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a benzyl group, which is a phenyl ring attached to a CH2 group . The 3-methyl-benzyl indicates that a methyl group (CH3) is attached to the third carbon of the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 3-methyl-benzyl derivative. One possible method could be a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring attached to a benzyl group with a methyl group at the third carbon of the benzyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific functional groups present. The pyridine ring is a common reactant in many organic reactions, including electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could potentially make the compound more polar and increase its boiling point .Scientific Research Applications
- Field : Cancer Research
- Application : These compounds are being studied for their potential as novel CDK2 inhibitors, which could be useful in cancer treatment .
- Method : The compounds were synthesized and their biological activity was investigated through molecular modeling .
- Results : The compounds significantly inhibited the growth of several cell lines. Some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
- Field : Biochemistry
- Application : These compounds are being developed to study the cellular role of cN-IIIB, an enzyme that dephosphorylates nucleoside 5’-monophosphates .
- Method : A library of 41 substrate analogs was used for substrate and inhibitor property profiling .
- Results : Several 7-benzylguanosine 5’-monophosphate (Bn 7 GMP) derivatives were identified as potent, unhydrolyzable cN-IIIB inhibitors. The most potent inhibitors were compounds 5a and 5d, carrying 3-(methyl)-benzyl and 3,4-(difluoro)-benzyl moieties at the N7-position (IC 50 values of 2.3 ± 0.3 and 2.5 ± 0.2 μM, respectively) .
Pyrazolo Pyrimidine Derivatives as CDK2 Inhibitors
Cytosolic Nucleotidase IIIB Inhibitors
- Field : Material Science
- Application : 3-Methylbenzyl chloride, a compound similar to the one you’re interested in, is used as an organic light-emitting diode .
- Method : The compound is used in the synthesis of organic light-emitting diodes .
- Results : The specific results or outcomes of this application are not provided in the source .
Organic Light-Emitting Diodes
Intermediate in Organic Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSMWYIHERFESM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229428 |
Source
|
Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine | |
CAS RN |
510723-59-8 |
Source
|
Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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